molecular formula C23H27N5O4 B2797562 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE CAS No. 1172069-04-3

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B2797562
CAS No.: 1172069-04-3
M. Wt: 437.5
InChI Key: HCPAWYSHRZKTIG-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a benzo[d]imidazole moiety, a piperazine ring, and a dioxin structure. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps:

    Formation of the benzo[d]imidazole moiety: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Synthesis of the piperazine derivative: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and suitable halogenated intermediates.

    Construction of the dioxin ring: The dioxin structure can be synthesized via cyclization reactions involving dihydroxybenzene derivatives.

    Final coupling step: The final step involves coupling the benzo[d]imidazole and piperazine derivatives with the dioxin structure using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or activate specific transcription factors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(benzyl)piperazin-1-yl)acetamide
  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(methyl)piperazin-1-yl)acetamide

Uniqueness

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to the presence of the methoxy-substituted benzo[d]imidazole moiety, which may confer distinct biological activities compared to similar compounds. This structural feature can influence the compound’s binding affinity and specificity for its molecular targets, leading to unique pharmacological profiles.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-30-17-3-4-18-19(13-17)26-22(25-18)14-27-6-8-28(9-7-27)15-23(29)24-16-2-5-20-21(12-16)32-11-10-31-20/h2-5,12-13H,6-11,14-15H2,1H3,(H,24,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPAWYSHRZKTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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